(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16636364
InChI: InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30)/t21-/m1/s1
SMILES:
Molecular Formula: C23H18F4N2O
Molecular Weight: 414.4 g/mol

(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

CAS No.:

Cat. No.: VC16636364

Molecular Formula: C23H18F4N2O

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide -

Specification

Molecular Formula C23H18F4N2O
Molecular Weight 414.4 g/mol
IUPAC Name (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Standard InChI InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30)/t21-/m1/s1
Standard InChI Key ADCDUDFEGFKKQH-OAQYLSRUSA-N
Isomeric SMILES C1CN([C@@H](C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F
Canonical SMILES C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F

Introduction

Structural Characteristics and Chemical Reactivity

The molecular architecture of (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide features a partially saturated isoquinoline core (3,4-dihydro-1H-isoquinoline) substituted at the 1-position with a 4-(trifluoromethyl)phenyl group and at the 2-position with a carboxamide linked to a 4-fluorophenyl moiety . The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the compound’s metabolic stability and influences its electronic distribution, while the fluorophenyl group contributes to hydrophobic interactions and bioavailability .

Key reactive sites include:

  • Isoquinoline nitrogen: Participates in hydrogen bonding and acid-base interactions.

  • Carboxamide group: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

  • Aromatic rings: Prone to electrophilic substitution, particularly at positions activated by electron-withdrawing groups .

The stereochemistry at the 1-position ((1R) configuration) is critical for chiral recognition in biological systems, potentially affecting binding affinity to target proteins .

Synthetic Methodologies and Optimization

Rhodium-Catalyzed Annulation

Recent advances in transition metal-catalyzed C–H activation have enabled efficient synthesis of isoquinoline derivatives. A rhodium(III)-catalyzed [4 + 2] annulation between α-diazoketoesters and 2-arylbenzimidazoles has been reported to construct the isoquinoline framework under aerobic conditions . For example, using dichloro(pentamethylcyclopentadienyl)rhodium(III) as a precatalyst and silver hexafluoroantimonate as an activator, yields of 45–93% were achieved for analogous benzimidazo[2,1-a]isoquinolines . This method emphasizes the role of ester groups (–COO-t-Bu or –COO-i-Pr) in controlling reaction outcomes, including retro-Claisen and decarboxylation steps .

Palladium-Mediated C–H Functionalization

Palladium(II) chloride, in combination with copper(II) acetate as an oxidant, facilitates oxidative intramolecular C–C bond formation between imidazole and benzene rings . This approach, applied to N-styrylbenzimidazoles, yields unsubstituted benzimidazo[2,1-a]isoquinolines with moderate efficiency (32–75%) . Optimization of additives (e.g., acetic acid) and temperature conditions is critical for improving regioselectivity and yield.

Table 1: Synthetic Routes for Isoquinoline Derivatives

MethodCatalyst SystemYield (%)Key Features
Rhodium(III)-Catalyzed[Cp*RhCl2]2, AgSbF6, AcOH45–93Aerobic conditions, retro-Claisen steps
Palladium(II)-CatalyzedPdCl2, Cu(OAc)2, AcOH32–75Oxidative C–H activation, moderate yields
Metal-Free CyclizationDMSO, 120 °C68–84Avoids transition metals, high purity

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Lipid Metabolism

Patent literature highlights the role of isoquinoline carboxamides as inhibitors of microsomal triglyceride transfer protein (MTP) and apolipoprotein B (Apo B) secretion . Structural analogs, such as biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amides, demonstrate nanomolar inhibition constants (Ki) for MTP, a key regulator of lipoprotein assembly . The trifluoromethyl and fluorophenyl groups in (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide may enhance binding to hydrophobic pockets within MTP, disrupting lipid transfer and reducing atherogenic lipoprotein production .

Comparative Analysis with Structural Analogs

Table 2: Pharmacological Profiles of Isoquinoline Derivatives

CompoundTargetActivity (IC50/Ki)Key Structural Features
Biphenyl-2-carboxylic acid amide MTP/Apo B12 nMBiphenyl core, tetrahydroisoquinoline
Benzo imidazo[2,1-a]isoq. DNA topoisomerase II0.8 μMFused imidazole ring, electron-deficient substituents
2-(3-Fluoro-4-nitrophenoxy)amide M. tuberculosis H37Rv4 μg/mLNitrophenoxy group, fluorophenyl

The unique combination of fluorine and trifluoromethyl groups in (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide distinguishes it from analogs, offering balanced lipophilicity and metabolic stability .

Pharmacological Prospects and Future Directions

Drug Development Challenges

  • Stereochemical Stability: The (1R) configuration necessitates enantioselective synthesis to avoid racemization during scale-up.

  • CYP450 Interactions: Fluorine atoms may inhibit cytochrome P450 enzymes, requiring detailed pharmacokinetic studies .

Therapeutic Applications

  • Dyslipidemia: MTP inhibition could address familial hypercholesterolemia and atherosclerosis .

  • Infectious Diseases: Structural parallels to antitubercular agents suggest repurposing opportunities .

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